molecular formula C23H20N2O3 B11547031 2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,5-dimethylphenol

2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,5-dimethylphenol

Cat. No.: B11547031
M. Wt: 372.4 g/mol
InChI Key: FLDQYNPGFNQANN-UHFFFAOYSA-N
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Description

4-[(E)-[(2-HYDROXY-4,5-DIMETHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound with a unique structure that includes both phenolic and benzoxazole moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-HYDROXY-4,5-DIMETHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves the condensation of 2-hydroxy-4,5-dimethylbenzaldehyde with 2-amino-6-methylbenzoxazole. The reaction is carried out in a suitable solvent such as methanol or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-HYDROXY-4,5-DIMETHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

4-[(E)-[(2-HYDROXY-4,5-DIMETHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-HYDROXY-4,5-DIMETHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The phenolic and benzoxazole moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
  • (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol

Uniqueness

4-[(E)-[(2-HYDROXY-4,5-DIMETHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is unique due to its combination of phenolic and benzoxazole structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

2-[[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4,5-dimethylphenol

InChI

InChI=1S/C23H20N2O3/c1-13-4-6-19-22(8-13)28-23(25-19)18-11-17(5-7-20(18)26)24-12-16-9-14(2)15(3)10-21(16)27/h4-12,26-27H,1-3H3

InChI Key

FLDQYNPGFNQANN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C=C(C(=C4)C)C)O)O

Origin of Product

United States

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